molecular formula C18H19NO3 B495886 N-[4-(allyloxy)phenyl]-2-ethoxybenzamide

N-[4-(allyloxy)phenyl]-2-ethoxybenzamide

Cat. No.: B495886
M. Wt: 297.3g/mol
InChI Key: XWDFQLXESRNVJV-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-ethoxybenzamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

2-ethoxy-N-(4-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-13-22-15-11-9-14(10-12-15)19-18(20)16-7-5-6-8-17(16)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20)

InChI Key

XWDFQLXESRNVJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC=C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC=C

Origin of Product

United States

Contextualization Within the Field of Benzamide Derivatives

The benzamide (B126) scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in medicinal chemistry. nih.gov This structural motif is present in a wide array of compounds that have been investigated and developed for numerous therapeutic applications. The versatility of the benzamide structure allows for modifications at various positions, leading to a vast chemical space for the development of new bioactive molecules.

Benzamide derivatives have been reported to exhibit a diverse range of biological activities, including antimicrobial, anticancer, and neurological effects. nih.govtubitak.gov.tr For instance, some substituted benzamides are known to act as dopamine (B1211576) receptor antagonists, leading to their use in treating gastrointestinal disorders and as antiemetics. nih.gov The ability to functionalize the benzene ring and the amide nitrogen allows chemists to fine-tune the pharmacological properties of these compounds.

The research into benzamide derivatives is a dynamic field, with ongoing efforts to discover novel compounds with improved efficacy and selectivity. mdpi.com Studies often focus on synthesizing series of related compounds to establish structure-activity relationships (SAR), which are crucial for optimizing lead compounds in drug discovery.

Significance and Research Trajectory of N 4 Allyloxy Phenyl 2 Ethoxybenzamide Analogues

Retrosynthetic Analysis of the this compound Framework

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide bond. This C-N bond cleavage simplifies the structure into two primary building blocks: 2-ethoxybenzoic acid and 4-(allyloxy)aniline. This approach is favored due to the robustness and high efficiency of amide bond formation reactions in organic synthesis.

Further disconnection of these intermediates leads to commercially available or readily synthesizable starting materials. 2-Ethoxybenzoic acid can be conceptually derived from salicylic acid through an etherification reaction. Similarly, 4-(allyloxy)aniline can be traced back to p-aminophenol, also via an etherification process. This retrosynthetic pathway provides a clear and feasible strategy for the total synthesis of this compound.

Synthetic Routes to Key Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key intermediates. This section details the synthetic routes to the functionalized phenyl precursors, including strategies for the introduction of the ethoxy and allyloxy moieties.

Preparation of Functionalized Phenyl Precursors

The primary phenyl precursors required are a substituted benzoic acid and a substituted aniline. The synthesis of these precursors begins with readily available starting materials that are then functionalized with the required ether linkages.

Strategies for Ethoxy Group Introduction

The synthesis of 2-ethoxybenzoic acid is a critical step. A common and effective method for this transformation is the Williamson ether synthesis, starting from salicylic acid. This reaction involves the O-ethylation of the phenolic hydroxyl group of salicylic acid.

One reported procedure involves the reaction of salicylic acid with diethyl sulfate in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst. nih.gov Another approach utilizes ethyl chloride in an alkaline aqueous solution under pressure. researchgate.net A detailed example of the synthesis of 2-ethoxybenzoic acid is presented below:

Interactive Data Table: Synthesis of 2-Ethoxybenzoic Acid
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methyl Salicylate1. KOH 2. Diethyl SulfateEthanol156--
Intermediate from aboveNaOHWater65698.3199.73
Salicylic AcidNaOH, Ethyl ChlorideWater120287.6 (conversion)97.2 (selectivity)
2-(2-ethoxybenzoylamino)pyridine-1-oxideNaOHEthanol808--
Ethyl o-ethoxybenzoatePotassium tert-butoxideDMSO70280-

Methodologies for Allyloxy Moiety Incorporation

The second key intermediate, 4-(allyloxy)aniline, is also typically prepared via the Williamson ether synthesis. The starting material for this synthesis is p-aminophenol, which undergoes O-allylation. The reaction is generally carried out by treating p-aminophenol with an allyl halide, such as allyl bromide, in the presence of a base. The choice of base and solvent is crucial to ensure selective O-allylation over N-allylation. A palladium-catalyzed allylation of aminophenol with alkynes has also been reported as a method to construct N-allylic substituted allylamines with high chemo-, regio-, and stereoselectivities. researchgate.net

Interactive Data Table: Synthesis of 4-(allyloxy)aniline
Starting MaterialReagentsSolventBaseTemperatureReaction TimeYield (%)
p-AminophenolAllyl BromideAcetoneK2CO3Reflux12 h>90
p-AminophenolAllyl ChlorideDMFNaHRoom Temp6 hHigh

Amide Bond Formation Strategies in this compound Synthesis

The final and crucial step in the synthesis of this compound is the formation of the amide bond between 2-ethoxybenzoic acid and 4-(allyloxy)aniline. A variety of coupling reagents have been developed for this purpose, ranging from classical carbodiimides to more advanced phosphonium and uronium salt-based reagents. wikipedia.orgresearchgate.netrsc.org

The choice of coupling reagent can significantly impact the reaction's efficiency, yield, and the purity of the final product. Common strategies involve the activation of the carboxylic acid group of 2-ethoxybenzoic acid to make it more susceptible to nucleophilic attack by the amino group of 4-(allyloxy)aniline.

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesAbbreviationNotes
CarbodiimidesDicyclohexylcarbodiimideDCCBy-product (DCU) is poorly soluble.
N,N'-DiisopropylcarbodiimideDICBy-product is more soluble than DCU.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACWater-soluble by-products, ideal for aqueous workups.
Phosphonium Salts(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPEffective but can lead to guanidinium by-products.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Similar to BOP with improved solubility.
Uronium/Aminium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUFast reaction rates and low racemization. mdpi.com
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly reactive, suitable for hindered couplings. mdpi.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateCOMUOxyma-based, non-explosive alternative to benzotriazole-based reagents.

A general procedure for the amide coupling would involve dissolving 2-ethoxybenzoic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and an organic base (e.g., triethylamine or N,N-diisopropylethylamine). After a short activation period, 4-(allyloxy)aniline is added to the mixture, which is then stirred at room temperature until the reaction is complete.

Advanced Synthetic Transformations for this compound Derivatives

The framework of this compound offers several sites for advanced synthetic transformations to generate a library of derivatives. These modifications can be targeted at the allyloxy group, the amide bond, or the aromatic rings.

The allyloxy group is particularly amenable to a variety of transformations. The double bond can undergo reactions such as:

Claisen Rearrangement: Heating the molecule can induce a researchgate.netresearchgate.net-sigmatropic rearrangement to form an ortho-allyl phenol derivative.

Oxidation: The alkene can be oxidized to a diol using reagents like osmium tetroxide, or cleaved to an aldehyde via ozonolysis.

Hydrogenation: The double bond can be reduced to a propyl group.

Allylic Functionalization: The allylic position can be functionalized through various reactions, including allylic oxidation. wikipedia.org

The amide bond itself can be a target for modification. For instance, it can be converted to a thioamide using reagents like Lawesson's reagent or by a two-step process involving conversion to an imidoyl chloride followed by treatment with a sulfur source. mdpi.com

Furthermore, the aromatic rings can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. The ethoxy and allyloxy groups are ortho-, para-directing activators, while the benzamide moiety is a meta-directing deactivator on the aniline ring and the ethoxybenzoyl group is an ortho-, para-director on the other ring. These competing effects would influence the regioselectivity of further substitutions.

Mitsunobu Reaction Applications

The Mitsunobu reaction is a powerful tool for forming esters, ethers, and, relevantly, for the synthesis of amides from carboxylic acids and amines, proceeding through a dehydrative condensation mechanism. nih.govnih.gov This reaction typically involves a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org

In the context of synthesizing this compound, the Mitsunobu reaction would involve the direct coupling of 2-ethoxybenzoic acid with 4-(allyloxy)aniline. The mechanism proceeds via the activation of the alcohol (in this non-classical case, the carboxylic acid) by the PPh₃/DEAD reagent system to form an acyloxyphosphonium salt. nih.gov Subsequent nucleophilic attack by the amine (4-(allyloxy)aniline) on the activated carbonyl group leads to the formation of the desired amide bond and triphenylphosphine oxide as a byproduct. nih.govtcichemicals.com

While highly effective for many substrates, a key consideration for the Mitsunobu reaction is the pKa of the nucleophile; it is generally most effective for acidic nucleophiles. organic-chemistry.org However, its application for the direct amidation of benzoic acids with amines has been demonstrated. nih.gov

Table 1: Representative Conditions for Mitsunobu Amidation

Reactant 1Reactant 2ReagentsSolventTemperatureYieldReference
Benzoic AcidDiethylaminePPh₃, DIADTolueneReflux>95% nih.gov
Secondary AlcoholBenzoic AcidPolystyryl-diphenylphosphine, DEADTolueneN/AHigh tcichemicals.com
AlcoholPhthalimidePPh₃, DEADTHFN/AN/A organic-chemistry.org

Oxidative Amination Protocols

Oxidative amination, or oxidative amidation, provides an alternative, atom-economical route to amides directly from aldehydes or alcohols, bypassing the need to pre-oxidize the starting material to a carboxylic acid. rsc.org These methods often employ transition metal catalysts or, in some cases, metal-free systems, along with an oxidant. organic-chemistry.orgnih.gov

A plausible pathway for the synthesis of this compound via this method would involve the reaction of 2-ethoxybenzaldehyde with 4-(allyloxy)aniline. The reaction typically proceeds through the in-situ formation of a hemiaminal intermediate, which is then oxidized to the amide. acs.org Various catalytic systems have been developed for this transformation, including those based on copper, ruthenium, or visible-light photocatalysts, using oxidants like tert-butyl hydroperoxide (TBHP) or even air. organic-chemistry.orgnih.govresearchgate.net

The advantages of these protocols include mild reaction conditions and the use of readily available starting materials. For instance, copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts has been shown to be an efficient method for producing a wide range of amides. organic-chemistry.org

Table 2: Examples of Oxidative Amidation Systems

AldehydeAmineCatalyst / OxidantKey FeaturesReference
Aromatic AldehydesAmine HCl saltsCopper sulfate / aq. TBHPInexpensive catalyst, good yields organic-chemistry.org
Aromatic AldehydesAminesPhenazine ethosulfate / AirMetal-free, visible-light photocatalysis nih.gov
AldehydesSaccharinTi-superoxide / TBHPHeterogeneous catalyst, primary amides researchgate.net
Primary AlcoholsAminesRu- or Ag-based catalystsAtom economical, H₂ as byproduct rsc.org

Organometallic Catalysis in Functionalization

Organometallic catalysis offers a broad spectrum of methods for C-N bond formation, central to the synthesis of N-aryl benzamides. Buchwald-Hartwig amidation, a palladium-catalyzed cross-coupling reaction, is a cornerstone of this approach. This reaction could be employed to synthesize the target molecule by coupling 4-(allyloxy)aniline with an activated 2-ethoxybenzoic acid derivative, such as 2-ethoxybenzoyl chloride, or by coupling 2-ethoxybenzamide with an aryl halide like 1-allyloxy-4-bromobenzene.

More advanced strategies involve the direct C-H functionalization of the aromatic rings. For example, recent developments in nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides have opened new avenues for producing enantioenriched α-arylbenzamides, highlighting the power of organometallic catalysis in creating complex structures with high stereocontrol. nih.gov While the target molecule itself is not chiral, these methodologies are highly relevant for the synthesis of related, more complex structures. These reactions showcase the ability to forge C-C and C-N bonds with high regioselectivity, guided by the catalyst and directing groups. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high selectivity is paramount in the synthesis of this compound to minimize the formation of unwanted byproducts and simplify purification.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, the key challenge is to form the amide bond without affecting the allyl or ethoxy groups. The allyl group, in particular, can be susceptible to isomerization or reaction under certain catalytic conditions, especially with transition metals. Therefore, reaction conditions must be chosen carefully to ensure the selective formation of the amide. For instance, in oxidative amination, the oxidant must selectively act on the hemiaminal intermediate without oxidizing the aniline or the allyl group.

Regioselectivity is crucial in ensuring the correct connectivity of the building blocks. In coupling reactions, such as the Buchwald-Hartwig amidation, the catalyst must direct the formation of the bond between the amide nitrogen and the correct carbon on the aromatic ring. The inherent structure of the precursors (2-ethoxybenzoyl chloride and 4-(allyloxy)aniline) largely dictates the regiochemical outcome, leading to the desired this compound structure.

Stereoselectivity is concerned with the control of the spatial arrangement of atoms. The target molecule, this compound, does not possess any stereocenters, so stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of related compounds or more complex analogues that may contain chiral centers, stereocontrol becomes a critical consideration. Methodologies like asymmetric hydroarylation demonstrate how organometallic catalysts with chiral ligands can be used to forge new stereogenic centers with high enantiomeric excess. nih.gov The principles of stereoselective synthesis are vital when expanding the scope to include chiral derivatives of this benzamide scaffold. organic-chemistry.org

Theoretical Structural Elucidation

No theoretical structural elucidation through methods such as Density Functional Theory (DFT) or other quantum chemical calculations for this compound has been reported in the scientific literature. Such studies would be necessary to predict the molecule's lowest energy conformation, bond lengths, and bond angles.

Dihedral Angle Analysis within the this compound Scaffold

Specific values for the key dihedral angles that define the three-dimensional structure of this compound are undetermined. These would include the torsion angles describing the orientation of the two phenyl rings relative to the central amide linkage, as well as the conformation of the flexible ethoxy and allyloxy substituents.

Hydrogen Bonding Patterns and Their Influence on Molecular Conformation

While the molecule possesses both hydrogen bond donors (the amide N-H group) and acceptors (the amide carbonyl oxygen and the ether oxygens), no experimental data from crystal structure analysis exists to describe how these groups participate in intermolecular hydrogen bonding to form supramolecular assemblies in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Interpretation and Assignments

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Anticipated ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Amide N-H8.0 - 9.5Singlet (broad)-
Aromatic Protons6.8 - 8.2Doublet, Triplet, Multiplet7.0 - 9.0
Allyl -OCH₂-4.5 - 4.7Doublet5.0 - 6.0
Allyl -CH=5.9 - 6.1Multiplet-
Allyl =CH₂5.2 - 5.5Multiplet-
Ethoxy -OCH₂-4.0 - 4.3Quartet7.0
Ethoxy -CH₃1.3 - 1.5Triplet7.0

Disclaimer: This table represents predicted values and may not correspond to actual experimental data.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Anticipated ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl C=O165 - 170
Aromatic C-O155 - 160
Aromatic C-N130 - 140
Aromatic C-H110 - 135
Aromatic Quaternary C120 - 140
Allyl -CH=130 - 135
Allyl =CH₂115 - 120
Allyl -OCH₂-68 - 72
Ethoxy -OCH₂-63 - 67
Ethoxy -CH₃14 - 16

Disclaimer: This table represents predicted values and may not correspond to actual experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the ethoxy and allyloxy groups, as well as the coupling patterns within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for establishing the connectivity between the different fragments of the molecule, for example, by observing correlations from the amide N-H proton to carbons in the 4-allyloxyphenyl ring and the carbonyl carbon, and from the ethoxy protons to the carbons of the 2-ethoxybenzoyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Characteristic Band Assignments for Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.

Anticipated Vibrational Spectroscopy Data:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-H (Amide)Stretching3300 - 3400Weak
C-H (Aromatic)Stretching3000 - 3100Strong
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Amide I)Stretching1650 - 1680Strong
N-H (Amide II)Bending1510 - 1550Medium
C=C (Aromatic)Stretching1450 - 1600Strong
C=C (Allyl)Stretching1640 - 1650Medium
C-O-C (Ether)Asymmetric Stretching1200 - 1275Medium
C-N (Amide)Stretching1200 - 1300Medium

Disclaimer: This table represents predicted values and may not correspond to actual experimental data.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the aromatic rings and the amide group, would result in characteristic absorption bands. The spectrum would likely show multiple absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* and n → π* transitions of the aromatic systems and the carbonyl group. The exact positions and intensities of these bands would be influenced by the substitution pattern and the solvent used for the measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information about its molecular weight and structural features. The chemical structure of this compound is C18H19NO3. chemicalbook.comchemicalbook.com Its molecular weight is 297.35 g/mol . chemicalbook.com When subjected to ionization in a mass spectrometer, the molecule forms a molecular ion (M+•), whose mass-to-charge ratio (m/z) is measured. The stability of this molecular ion is influenced by the presence of aromatic rings. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structures.

High-resolution mass spectrometry is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C18H19NO3, the exact mass can be calculated by summing the precise masses of its constituent atoms.

The exact mass provides a significant advantage over nominal mass by narrowing down the potential molecular formulas for a given m/z value, thus offering a higher degree of certainty in compound identification.

Table 1: HRMS Data for this compound

ParameterValue
Molecular Formula C18H19NO3
Calculated Exact Mass 297.1365
Measured m/z (example) 297.1368
Mass Error (ppm) 1.01

Note: The measured m/z and mass error are hypothetical examples for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected precursor ion, which in this case would be the molecular ion of this compound (m/z 297.14). By analyzing the resulting product ions, detailed structural information can be inferred. The fragmentation of this molecule is expected to occur at its chemically labile bonds, primarily at the amide linkage and the ether bonds.

The fragmentation of this compound is predicted to follow several key pathways, characteristic of molecules containing amide, ether, and allyl functionalities. nih.gov

Amide Bond Cleavage: A primary fragmentation is the cleavage of the C-N amide bond, which can occur in two ways, leading to the formation of a 2-ethoxybenzoyl cation (m/z 149.06) or a 4-allyloxyphenylaminyl radical cation.

Ether Bond Cleavage: The ethoxy and allyloxy groups can also undergo fragmentation. The 2-ethoxybenzoyl fragment may lose an ethylene (B1197577) molecule (C2H4) via a McLafferty-type rearrangement to yield a fragment at m/z 121.03. The allyloxy group is prone to cleavage of the C-O bond, which can lead to the formation of an allyl cation (m/z 41.04) and a corresponding radical.

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the 2-ethoxybenzoyl cation (m/z 149.06) can lose carbon monoxide (CO) to form a fragment at m/z 121.06.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure
297.14149.06C9H9NO2-ethoxybenzoyl cation
297.14148.08C9H11O4-allyloxyphenyl isocyanate cation
149.06121.06COC7H9O+
149.0691.05C2H4OC7H5O+
297.1441.04C15H14NO3Allyl cation

Note: The proposed fragment ions and their m/z values are based on theoretical fragmentation patterns.

The study of these fragmentation pathways through MS/MS analysis is crucial for the structural confirmation of this compound and for distinguishing it from isomeric compounds.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and electronic energy of molecules with high accuracy. For this compound, geometry optimization would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) to find the lowest energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*

ParameterBond/AngleValue
Bond Length (Å)C=O (amide)1.24
C-N (amide)1.36
C-O (ethoxy)1.37
C-O (allyloxy)1.38
Bond Angle (°)O=C-N122.5
C-N-C (phenyl)128.0
Dihedral Angle (°)Phenyl A - Amide - Phenyl B45.2

These parameters are critical for understanding how the molecule might fit into the active site of a biological target. The total electronic energy calculated from DFT also provides a measure of the molecule's stability.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. walisongo.ac.id

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the carbonyl oxygen of the amide group and the oxygen atoms of the ethoxy and allyloxy groups, indicating these are potential hydrogen bond acceptor sites. Regions of positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor. The aromatic rings would exhibit regions of neutral potential (green). Understanding these electrostatic features is vital for predicting how the molecule might orient itself within a protein's binding pocket. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of the molecule in its lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time in a simulated physiological environment (e.g., in water at 300K). MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound. nih.govnih.gov

An MD simulation would reveal the various conformations the molecule can adopt due to the rotation of the allyloxy and ethoxy side chains and the torsion around the amide bond. Analysis of the simulation trajectory can identify the most populated conformational clusters. This information is crucial because the biologically active conformation may not be the one with the absolute lowest energy. The root mean square deviation (RMSD) of the atomic positions over time can indicate the stability of different conformations. A stable conformation will exhibit smaller RMSD fluctuations. nih.gov

In Silico Ligand-Protein Docking Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. walisongo.ac.idresearchgate.net This method can be employed to screen this compound against a library of known protein targets to identify potential biological activities. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.govscirp.orgamazonaws.com

Hypothetical docking studies could be performed against various enzyme families, such as kinases, cyclooxygenases, or proteases, which are common drug targets. The results would be presented in a table listing the target proteins and their corresponding docking scores. A lower docking score generally indicates a more favorable binding interaction.

Table 2: Hypothetical In Silico Docking Results for this compound Against Various Protein Targets

Protein Target (PDB ID)Protein FamilyDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2) (5KIR)Oxidoreductase-9.2Arg120, Tyr355, Ser530
Tyrosine Kinase (Abl) (2HYY)Kinase-8.5Met318, Thr315, Phe382
Factor Xa (1FJS)Protease-7.8Tyr99, Trp215, Gly216

The analysis of the docked pose would reveal specific interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the phenyl rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tiu.edu.iq While a full QSAR study requires a dataset of multiple compounds with measured biological activities, a hypothetical QSAR model can be conceptualized for this compound to explore the potential impact of structural modifications on its activity. researchgate.net

A hypothetical 2D-QSAR model for a series of benzamide analogs could be represented by an equation like:

pIC₅₀ = c₀ + c₁LogP + c₂TPSA + c₃*MW

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

c₀, c₁, c₂, c₃ are coefficients determined from regression analysis.

This model would suggest that the biological activity is influenced by the compound's lipophilicity, polarity, and size. For instance, a positive coefficient for LogP would imply that increasing lipophilicity could enhance activity, guiding the design of more potent analogs.

Enzyme Inhibition Kinetics and Potency Assessments (IC₅₀, Kᵢ)

Adipose Triglyceride Lipase (B570770) (ATGL) Inhibition Assays

Without foundational scientific evidence, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Calcium/Calmodulin-Dependent Protein Kinase 1D (CAMK1D) Regulator Analysis

An analysis of existing scientific publications indicates that This compound has not been studied as a regulator of Calcium/Calmodulin-Dependent Protein Kinase 1D (CAMK1D). There is no information or data available concerning its role as a potential inhibitor or activator of CAMK1D.

In Vitro Cellular Pathway Modulation (e.g., second messenger assays, phosphorylation events)

There is no scientific literature available that describes the modulation of in vitro cellular pathways by This compound . This includes a lack of studies on its effects on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphates, and no data on its influence on cellular phosphorylation events.

Investigation of Ligand-Target Complex Formation via Biophysical Methods (in vitro)

No biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), have been published that investigate the formation of a complex between This compound and any biological target. Consequently, there is no data on its binding affinity, kinetics, or the structural basis of its interaction with proteins like PDE4D or CAMK1D.

Molecular Structure and Conformational Analysis of N 4 Allyloxy Phenyl 2 Ethoxybenzamide

Reactivity

The allyl group is the most reactive site in the molecule for further chemical transformations. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. It could also potentially be involved in polymerization reactions under appropriate conditions. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Mechanism of Action and Biological Activity Hypothetical

There is no specific research detailing the mechanism of action or biological activity of N-[4-(allyloxy)phenyl]-2-ethoxybenzamide. However, the benzamide (B126) scaffold is present in a wide range of pharmaceuticals with diverse biological activities. Therefore, it is plausible that this compound could exhibit some form of biological activity.

Many benzamide derivatives are known to act as enzyme inhibitors or receptor antagonists. For instance, some substituted benzamides have shown activity as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are targets for cancer therapy. Others act as antagonists at dopamine (B1211576) or serotonin receptors, finding application in the treatment of central nervous system disorders.

The specific substitution pattern of this compound, with the 2-ethoxy and 4-(allyloxy)phenyl groups, would determine its specific interactions with any potential biological targets. The size, shape, and electronic properties of these substituents would be critical for its binding affinity and selectivity.

Research Findings and Potential Applications Exploratory

As of the current literature survey, there are no published research findings specifically on N-[4-(allyloxy)phenyl]-2-ethoxybenzamide. The compound is listed in chemical databases, indicating it has likely been synthesized, but its properties and potential applications remain largely unexplored in the public domain.

Given the prevalence of the benzamide (B126) motif in medicinal chemistry, this compound could serve as a lead structure or a member of a chemical library for screening against various biological targets. Potential areas of investigation could include:

Anticancer Activity: Screening for inhibitory activity against cancer-related enzymes like HDACs or kinases.

Antimicrobial Activity: Testing against a panel of bacteria and fungi.

Central Nervous System (CNS) Activity: Evaluating its potential to interact with CNS receptors.

Materials Science: The presence of the polymerizable allyl group could make it a candidate for the development of new polymers with specific properties.

Further research, including its synthesis, purification, and comprehensive biological evaluation, is necessary to uncover the potential of this compound.

Conclusion

N-[4-(allyloxy)phenyl]-2-ethoxybenzamide is a chemical compound with a well-defined structure that is ripe for scientific exploration. While direct research on this molecule is sparse, its structural features, including the benzamide (B126) core and the reactive allyl group, suggest a range of potential chemical and biological properties. The proposed synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. Future research into this compound could unveil novel biological activities or applications in materials science, making it a person of interest for further investigation.

Structure Activity Relationship Sar Studies of N 4 Allyloxy Phenyl 2 Ethoxybenzamide Analogues

Elucidation of Pharmacophoric Elements within the N-[4-(allyloxy)phenyl]-2-ethoxybenzamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on its constituent parts: the 2-ethoxybenzamide (B1671398) moiety and the N-[4-(allyloxy)phenyl] group, connected by an amide linkage.

The core pharmacophoric elements are hypothesized to include:

A hydrogen bond donor: The amide N-H group is a crucial hydrogen bond donor. drugdesign.org

A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage serves as a primary hydrogen bond acceptor.

An aromatic region: The two phenyl rings provide hydrophobic surfaces for potential π-π stacking or hydrophobic interactions with the target protein.

An ether oxygen atom: The oxygen of the ethoxy group can act as a hydrogen bond acceptor.

An allyloxy group: This feature can engage in hydrophobic interactions and its terminal double bond may participate in specific interactions.

Computational pharmacophore modeling can be employed to refine this hypothesis. Such models are developed by identifying common features among a set of active molecules and can be used to screen for new compounds with similar biological activity. researchgate.netnih.govdovepress.commdpi.comdergipark.org.tr

Influence of Allyloxy Moiety Structural Variations on Biological Activity

The allyloxy group, located at the para-position of the N-phenyl ring, is a significant feature that can influence the compound's biological activity through various mechanisms. The allyl group itself is found in many bioactive natural products and has been shown to contribute to various pharmacological properties. nih.govresearchgate.netnih.gov

Variations in this moiety can have profound effects on activity:

Modification of the double bond: Saturation of the allyl group's double bond to a propyl group would remove the potential for specific π-interactions and alter the group's conformation. Conversely, introducing other unsaturated functionalities could lead to different interactions with the biological target.

Modification of Allyloxy MoietyPredicted Effect on ActivityRationale
Replacement with smaller alkyl group (e.g., methoxy)Potentially decreasedReduced hydrophobic interaction
Replacement with larger alkyl/aryl group (e.g., benzyloxy)Potentially increased or decreasedDepends on the size and shape of the binding pocket
Saturation of the double bond (to propoxy)Potentially decreasedLoss of potential π-interactions
Isomeric repositioning (ortho or meta)Likely decreasedAltered molecular geometry and electronic distribution

Impact of Ethoxy Substituent Modifications on Biological Activity

The 2-ethoxy group on the benzamide (B126) ring is another critical determinant of biological activity. Its size, shape, and electronic properties can influence the molecule's conformation and interaction with the target.

Key modifications and their potential impact include:

Altering the alkyl chain length: Shortening the chain to a methoxy group or lengthening it to a propoxy or butoxy group would systematically alter the steric bulk and lipophilicity in this region of the molecule. An optimal chain length is often required for ideal interaction with a specific binding pocket.

Branching of the alkyl chain: Introducing branching, for example, by using an isopropoxy group, would create a more sterically hindered environment near the amide linkage, which could either enhance or disrupt binding depending on the topology of the binding site.

Replacement with other functional groups: Substituting the ethoxy group with electron-donating or electron-withdrawing groups would modulate the electronic properties of the benzoyl ring, which could in turn affect the strength of the amide bond and interactions with the target. For example, replacing it with a trifluoromethoxy group would introduce a strong electron-withdrawing effect.

Modification of Ethoxy SubstituentPredicted Effect on ActivityRationale
Homologation (methoxy, propoxy)Activity may varyOptimal chain length for hydrophobic pocket occupancy
Isomeric variation (isopropoxy)Potentially alteredSteric hindrance may improve or hinder binding
Replacement with electron-withdrawing group (e.g., -OCHF2)Potentially alteredModified electronic character of the phenyl ring
Replacement with a hydroxyl groupPotentially increased or decreasedIntroduction of a hydrogen bond donor/acceptor, but increased polarity

Role of the Amide Linkage and Phenyl Ring Substitutions on Binding and Efficacy

Amide bond modification: Replacing the amide linkage with a bioisostere, such as an ester, a reverse amide, or a sulfonamide, would significantly alter the electronic and hydrogen-bonding properties of the linker, likely leading to a substantial change in biological activity.

Phenyl ring substitutions: Introducing substituents on either of the phenyl rings can have a dramatic effect on activity. Electron-donating groups (e.g., -CH3, -OCH3) can increase the electron density of the ring, while electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) decrease it. nih.govresearchgate.netlumenlearning.comlibretexts.orglibretexts.org These changes can influence the molecule's electronic distribution, pKa, and ability to participate in electrostatic or π-stacking interactions. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial relationship between the substituent and the rest of the molecule. nih.govresearchgate.net

ModificationPredicted Effect on ActivityRationale
Amide bioisostere (e.g., ester)Likely decreasedAltered hydrogen bonding and electronic properties
Electron-donating group on phenyl ringPotentially increasedEnhanced π-π stacking or cation-π interactions
Electron-withdrawing group on phenyl ringPotentially increased or decreasedDepends on the electronic requirements of the binding site
Bulky substituent on phenyl ringPotentially decreasedSteric hindrance preventing optimal binding

Positional Isomerism and Stereoisomerism Effects on Biological Profiles

The spatial arrangement of atoms and functional groups in this compound is critical for its biological activity. Both positional isomerism and stereoisomerism can have profound effects.

Positional Isomerism:

Ethoxy group: Moving the ethoxy group from the 2-position to the 3- or 4-position on the benzamide ring would create isomers with different three-dimensional shapes. The ortho-substitution pattern forces a specific dihedral angle between the phenyl ring and the amide plane, which would be different for meta or para isomers, thus affecting how the molecule presents its pharmacophoric features to the target.

Allyloxy group: As mentioned earlier, shifting the allyloxy group on the N-phenyl ring from the 4-position to the 2- or 3-position would result in positional isomers with distinct biological profiles due to altered molecular geometry.

Stereoisomerism:

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents would lead to stereoisomers (enantiomers or diastereomers). For example, if the ethoxy group were replaced with a sec-butoxy group, a chiral center would be introduced. It is common in medicinal chemistry for one enantiomer to be significantly more active than the other, as biological targets are chiral and will interact differently with each stereoisomer.

Isomeric VariationPredicted Effect on ActivityRationale
3-Ethoxy or 4-Ethoxy positional isomerLikely significant changeAltered conformation and orientation of substituents
2-Allyloxy or 3-Allyloxy positional isomerLikely significant changeAltered molecular shape and interaction points
Introduction of a chiral center (e.g., sec-butoxy)Enantiomers may have different activitiesChiral recognition at the biological target

Chemical Biology Applications of N 4 Allyloxy Phenyl 2 Ethoxybenzamide

Utility as a Chemical Probe for Biological Pathway Delineation

Chemical probes are small molecules used to study and manipulate biological systems. The design of N-[4-(allyloxy)phenyl]-2-ethoxybenzamide allows for systematic modifications to probe biological functions. By introducing specific functionalities, this compound can be adapted to investigate various cellular processes. For instance, the allyloxy group provides a reactive handle for "click" chemistry, enabling the attachment of reporter tags to visualize and track the molecule within a cell, thereby helping to delineate its mechanism of action and identify its molecular targets.

Structure-activity relationship (SAR) studies on analogous benzamide (B126) derivatives have demonstrated that modifications to the alkoxy and N-phenyl substituents can significantly impact biological activity and target selectivity. nih.govacs.orgtandfonline.com For example, altering the length and nature of the alkoxy chain or introducing different substituents on the phenyl ring can modulate the compound's affinity for specific enzymes or receptors. This tunability is crucial for developing selective probes to investigate the roles of individual components within complex signaling pathways.

Hypothetically, derivatives of this compound could be synthesized to probe pathways regulated by enzymes for which benzamides have shown inhibitory activity, such as certain kinases or histone deacetylases (HDACs). nih.gov By systematically altering its structure and observing the effects on cellular phenotypes, researchers can gain insights into the specific roles of these enzymes in health and disease.

Development of Molecular Tools for Target Validation and Deconvolution

A key challenge in chemical biology is the identification of the specific biomolecular targets of a small molecule. This compound can serve as a template for the creation of molecular tools designed for this purpose, such as fluorescent probes and affinity labels.

Fluorescent Probes:

Fluorescent probes are instrumental for visualizing the subcellular localization of a molecule and its target. rsc.orgnih.gov A fluorescent version of this compound could be synthesized by attaching a fluorophore to a non-critical position of the molecule, determined through SAR studies. tandfonline.comresearchgate.net The design of such probes often involves linking a fluorophore via a linker that does not interfere with the compound's binding to its target. The choice of fluorophore would depend on the specific application, with considerations for photostability, quantum yield, and spectral properties suitable for cellular imaging. nih.gov

Affinity Labels:

Affinity labels are used to covalently modify and identify the binding partners of a compound. nih.gov The this compound scaffold can be derivatized to include a photoreactive group, such as a benzophenone or a diazirine, creating a photoaffinity label. nih.gov Upon binding to its target, the probe can be activated by UV light to form a covalent bond. The target protein can then be isolated and identified using techniques like mass spectrometry. Additionally, the allyloxy group can be used to attach an affinity tag, such as biotin, to facilitate the enrichment of the labeled protein from complex cellular lysates. nih.gov

Molecular ToolDesign PrincipleApplication
Fluorescent Probe Covalent attachment of a fluorophore to a non-essential position of the this compound scaffold.Visualization of subcellular localization and target engagement in living cells.
Affinity Label Incorporation of a photoreactive group (e.g., benzophenone) and an affinity tag (e.g., biotin) into the core structure.Covalent labeling and subsequent identification of the biological target(s) of the compound.

Application in High-Throughput Screening (HTS) Campaigns for Novel Biological Modulators

High-throughput screening (HTS) is a powerful method for discovering new bioactive compounds by testing large libraries of molecules in a specific assay. figshare.comresearchgate.net The this compound core structure can serve as a starting point for the generation of a focused library of analogs for HTS campaigns. By systematically varying the substituents on the phenyl rings and the alkoxy group, a diverse set of compounds can be synthesized to explore a wider chemical space and increase the probability of finding potent and selective modulators for a given biological target. nih.gov

For instance, a library of this compound derivatives could be screened against a panel of enzymes, such as kinases or proteases, which are common targets in drug discovery. figshare.combath.ac.uk Fluorescence-based assays are frequently employed in HTS due to their high sensitivity and compatibility with automation. nih.gov A typical assay might measure the inhibition of enzyme activity by monitoring the change in fluorescence of a substrate upon enzymatic conversion.

The data generated from an HTS campaign can provide valuable information on the SAR of the benzamide scaffold, guiding the optimization of "hit" compounds into more potent and selective leads. tandfonline.com

HTS Campaign StageDescription
Library Design Synthesis of a diverse library of analogs based on the this compound scaffold with variations in substituents.
Assay Development Establishment of a robust and sensitive assay, often fluorescence-based, to measure the activity of the target biomolecule. nih.gov
Screening Automated testing of the compound library against the biological target to identify "hit" compounds that modulate its activity.
Hit Validation & SAR Confirmation of the activity of hit compounds and analysis of the structure-activity relationships to guide further optimization. tandfonline.com

Contribution to Understanding Ligand-Biomacromolecule Interactions

Understanding how a small molecule binds to its biological target is fundamental for rational drug design and the development of more effective chemical probes. The this compound structure offers several features that can contribute to the study of ligand-biomacromolecule interactions. The amide bond, a common motif in biologically active molecules, can act as both a hydrogen bond donor and acceptor, forming key interactions within a protein's binding pocket. nih.gov

Various biophysical techniques can be employed to characterize the binding of this compound and its analogs to their targets. nih.govfrontiersin.org Techniques such as isothermal titration calorimetry (ITC) can provide information on the thermodynamics of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). purdue.edu Spectroscopic methods like fluorescence spectroscopy and circular dichroism can be used to monitor conformational changes in the protein upon ligand binding. acs.org

Furthermore, computational methods such as molecular docking can be used to predict the binding mode of this compound within the active site of a target protein. rsc.org These computational models, when combined with experimental data from SAR studies and biophysical assays, can provide a detailed picture of the key molecular interactions driving ligand recognition and affinity. This knowledge is invaluable for the design of next-generation probes and modulators with improved properties.

Future Directions in N 4 Allyloxy Phenyl 2 Ethoxybenzamide Research

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research on N-[4-(allyloxy)phenyl]-2-ethoxybenzamide should prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional, often wasteful, amidation methods. ucl.ac.uk

Green chemistry principles advocate for the reduction or elimination of hazardous substances, and several promising avenues exist for the synthesis of benzamides. nih.gov Biocatalytic approaches, for instance, have emerged as a powerful tool for amide bond formation. rsc.org The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), in greener solvents like cyclopentyl methyl ether, offers an efficient and clean alternative to conventional methods that often require harsh reagents and lead to significant by-product formation. nih.gov These enzymatic methods can proceed under mild conditions without the need for additives, simplifying purification and reducing environmental impact. nih.gov

Advanced Biophysical Techniques for Detailed Mechanistic Insights

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development. Future research must employ a suite of advanced biophysical techniques to gain detailed mechanistic insights into its binding affinity, kinetics, and thermodynamics. reichertspr.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for studying protein-ligand interactions in solution. nih.gov For a compound like this compound, NMR can provide atomic-level information on the binding site and conformational changes in both the ligand and the target protein upon binding. nih.govyoutube.com Two-dimensional NMR techniques can be particularly useful for elucidating the structure of the complex, even for molecules with complex spectra like dihalogenated phenyl benzamides. nih.gov

Surface Plasmon Resonance (SPR) is another invaluable technique for the real-time, label-free analysis of binding kinetics. reichertspr.combroadinstitute.orgnih.gov SPR can quantitatively measure the association and dissociation rates of the compound with its target, providing a detailed picture of the binding dynamics. nih.gov This is particularly important for small molecules, where understanding the kinetics can be as crucial as the affinity itself. acs.org For instance, SPR has been successfully used to screen for small molecule inhibitors of various proteins and to characterize their binding kinetics. nih.gov

Other complementary techniques that should be considered include:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction. nih.gov

Microscale Thermophoresis (MST): A newer technique that measures changes in the movement of a fluorescently labeled target protein in a microscopic temperature gradient upon ligand binding, allowing for the determination of binding affinities in solution. nih.gov

Biolayer Interferometry (BLI): Similar to SPR, BLI can be used to measure binding kinetics and affinity with high throughput. acs.org

By integrating data from these diverse biophysical methods, a comprehensive understanding of the molecular recognition events governing the activity of this compound can be achieved. redshiftbio.com

Predictive Computational Models for De Novo Compound Design

Computational chemistry offers powerful tools for the rational design of new molecules with improved properties. Future research on this compound should leverage predictive computational models for the de novo design of novel analogs with enhanced activity, selectivity, and pharmacokinetic profiles. tue.nl

Generative artificial intelligence (AI) is a rapidly emerging field with the potential to revolutionize drug discovery. tue.nl By training deep learning models on large datasets of known bioactive molecules, it is possible to generate novel chemical structures with desired properties. tue.nl Such models could be fine-tuned on a set of known active benzamide (B126) derivatives to design new analogs of this compound with predicted high affinity for a specific target. tue.nl

Quantitative Structure-Activity Relationship (QSAR) modeling is a more established computational method that can be used to build predictive models based on the physicochemical properties of a series of compounds and their biological activities. nih.govnih.govpnrjournal.com By developing robust QSAR models for benzamide derivatives, researchers can identify the key molecular descriptors that correlate with biological activity. nih.govnih.govyoutube.comyoutube.com These models can then be used to virtually screen new designs and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.gov The integration of molecular docking and molecular dynamics simulations with QSAR can provide a more comprehensive understanding of the structure-activity relationships and guide the design of more potent compounds. nih.govnih.gov

Identification of Undiscovered Biological Targets and Off-Targets (in silico, in vitro)

A critical aspect of developing any new chemical entity is the comprehensive identification of its biological targets and potential off-targets. This is essential for understanding its mechanism of action and for predicting potential adverse effects. reactionbiology.comeuropeanpharmaceuticalreview.com

In silico target identification , also known as target fishing or reverse screening, utilizes computational methods to predict the potential protein targets of a small molecule. nih.gov Techniques such as reverse docking, where the compound is docked against a large library of protein structures, and pharmacophore-based screening can generate hypotheses about the biological targets of this compound. nih.gov Several web-based tools and platforms, such as SwissTargetPrediction, are available for this purpose. nih.govexpasy.org These in silico predictions can then be prioritized for experimental validation. researchgate.netresearchgate.net

In vitro off-target profiling is an essential experimental approach to assess the selectivity of a compound. reactionbiology.comcreative-biolabs.com This involves screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters that are known to be associated with adverse drug reactions. reactionbiology.comeurofinsdiscovery.comeurofinsdiscovery.com Several commercial services offer comprehensive safety pharmacology panels that can identify unwanted interactions early in the drug discovery process. europeanpharmaceuticalreview.comeurofinsdiscovery.comeurofinsdiscovery.com By identifying potential off-target liabilities, structure-activity relationship studies can be guided to mitigate these effects while maintaining or improving potency at the primary target. reactionbiology.comcreative-biolabs.com This early and comprehensive profiling is crucial for selecting drug candidates with a higher probability of success in later stages of development. europeanpharmaceuticalreview.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.